REACTION_CXSMILES
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[CH2:1]([S:8]([NH2:11])(=[O:10])=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:12][O:13][C:14]([C:16](Cl)=[O:17])=[O:15]>>[CH2:1]([S:8]([NH:11][C:16](=[O:17])[C:14]([O:13][CH3:12])=[O:15])(=[O:10])=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
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|
Quantity
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16.7 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)S(=O)(=O)N
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Name
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|
Quantity
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38 mL
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Type
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reactant
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Smiles
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COC(=O)C(=O)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated at 100°-120° C. for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
|
Upon evaporation
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Name
|
|
Type
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product
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Smiles
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C(C1=CC=CC=C1)S(=O)(=O)NC(C(=O)OC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |